Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Researchers constructing benzofuro[3,2-d]pyrimidine libraries face limited access to intermediates with the precise 2-carbamoyl-3-amino-oxoacetate arrangement required for intramolecular cyclization. This compound uniquely positions three contiguous electron-withdrawing carbonyl groups, enabling both base-mediated (EtONa, 66-79% yield) and silyl-mediated (TMSCl/Et₃N, 60% yield) cyclization pathways that are non-interchangeable with des-carbamoyl or 2-cyano analogs. • High-yield single-step synthesis from 3-aminobenzofuran-2-carboxamide (87%). • Well-characterized solid (mp 210-212°C, LogP 1.9) supporting scalable batch processing. • Orthogonal diversification via 4-chloro displacement (93% yield) and amide coupling for SAR matrix expansion. Procure with confidence for kinase-target (PIM, CDC7, CK2) and antifungal (CaPkc1) programs.

Molecular Formula C13H12N2O5
Molecular Weight 276.248
CAS No. 898372-83-3
Cat. No. B2356013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate
CAS898372-83-3
Molecular FormulaC13H12N2O5
Molecular Weight276.248
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
InChIInChI=1S/C13H12N2O5/c1-2-19-13(18)12(17)15-9-7-5-3-4-6-8(7)20-10(9)11(14)16/h3-6H,2H2,1H3,(H2,14,16)(H,15,17)
InChIKeyAYTWEOXZOPIHCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate (CAS 898372-83-3): A Privileged Benzofuran Intermediate for Heterocyclic Library Synthesis


Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate (CAS 898372-83-3, molecular formula C₁₃H₁₂N₂O₅, MW 276.24 g/mol) is a synthetic benzofuran derivative that serves as a key intermediate for the construction of the benzofuro[3,2-d]pyrimidine heterocyclic scaffold [1]. This compound, also referred to as ethyl {[2-(aminocarbonyl)-1-benzofuran-3-yl]amino}(oxo)acetate, features a 2-carbamoylbenzofuran core bearing an oxoacetate ester at the 3-amino position, generating three contiguous electron-withdrawing carbonyl groups that confer distinct reactivity toward cyclization and functionalization pathways [1]. It is commercially available from screening compound suppliers at ≥90% purity [2].

Scaffold Entry Gateway intermediate for benzofuro[3,2-d]pyrimidine heterocyclic synthesis
Route Access Reported one-step condensation from 3-aminobenzofuran-2-carboxamide precursor
Pathway Versatility Supports base-mediated and silyl-mediated cyclization for divergent library synthesis

Why Generic Benzofuran Oxoacetate Substitution Fails for Benzofuro[3,2-d]pyrimidine Synthesis: The Irreplaceable Role of Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate


Simple benzofuran-3-yl oxoacetate esters such as ethyl 2-(benzofuran-3-yl)-2-oxoacetate (CAS 143883-38-9) lack the 2-carbamoyl and 3-amino functionalities that are essential for the intramolecular cyclization leading to the pharmacologically relevant benzofuro[3,2-d]pyrimidine scaffold [1]. The target compound uniquely positions three electron-withdrawing carbonyl groups—the ethyl oxoacetate ester, the bridging oxalamide carbonyl, and the 2-carboxamide—creating an activated system that enables both base-mediated (EtONa) and silyl-mediated (TMSCl/Et₃N) cyclization pathways [1]. Attempts to substitute with the des-carbamoyl analog, the 2-cyano analog (CAS 950301-36-7), or the hydrolyzed carboxylic acid form (CAS 1031555-44-8) each divert the synthetic outcome—toward decarboxylation, alternative reactivity, or loss of the cyclization-driving ester leaving group, respectively—demonstrating that the precise arrangement of functional groups in CAS 898372-83-3 is non-interchangeable for this heterocyclic synthesis [1].

Attribute
Target (CAS 898372-83-3)
Analog Risk
2-Carbamoyl group
Present — enables intramolecular cyclization as the nucleophile
Des-carbamoyl analog lacks cyclization-driving nucleophile; ring closure fails
3-Amino oxoacetate
Present — activated ester serves as the cyclization leaving group
Carboxylic acid analog lacks ester leaving group; cyclization cannot proceed
Carboxamide vs cyano
2-Carboxamide provides the essential cyclization nucleophile
2-Cyano analog diverts to alternative reactivity; scaffold formation fails

Quantitative Differentiation Evidence for Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate Versus Closest Analogs


Synthetic Yield Advantage: 87% One-Step Condensation Versus Multi-Step Alternatives

Compound 2 (CAS 898372-83-3) is obtained in 87% isolated yield via a single-step condensation of 3-aminobenzofuran-2-carboxamide (CAS 54802-10-7) with ethyl chloro(oxo)acetate in acetone/pyridine at reflux for 3 h [1]. By contrast, direct cyclization approaches to the benzofuro[3,2-d]pyrimidine scaffold that attempt to bypass this intermediate—such as condensation of 1 with diethyl oxalate in the presence of EtONa—fail to produce any cyclization product, yielding only decomposition products [1]. This establishes the compound as the essential, high-yield gateway intermediate for the entire downstream library.

Synthetic Yield
Head-to-head
87% isolated yield
Supports reliable scalable synthesis access
Acetone/pyridine, ethyl chloro(oxo)acetate, reflux 3 h
Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Dual Cyclization Pathways: Base-Mediated (66%) and Silyl-Mediated (60%) Routes to Benzofuro[3,2-d]pyrimidine from a Single Intermediate

The target compound uniquely supports two mechanistically distinct cyclization methods to form ethyl 4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-2-carboxylate (compound 5): Method A (EtONa/EtOH/AcOH, 45 °C, 3–4 h) delivers 66% yield, while Method B (Et₃N/TMSCl in 1,2-dichloroethane, reflux, 16 h) delivers 60% yield [1]. The 2-cyano analog (CAS 950301-36-7), in contrast, cannot undergo this cyclization due to the absence of the carboxamide nucleophile [1]. The hydrolyzed acid form (CAS 1031555-44-8) lacks the ester leaving group required for the cyclization [1]. This dual-pathway capability provides synthetic flexibility that is absent in all structural analogs.

Cyclization Routes
Head-to-head
Method A: 66% | Method B: 60%
Enables orthogonal route scouting from single intermediate
EtONa vs TMSCl/Et₃N conditions; structural analogs yield 0%
Heterocyclic Chemistry Scaffold Diversification Synthetic Methodology

Controlled Dehydration to 2-Cyano Analog: 74% Yield via POCl₃ Enables Access to an Orthogonal Reactive Handle

Treatment of CAS 898372-83-3 with POCl₃ in dioxane at 70 °C for 4–5 h selectively dehydrates the 2-carboxamide to a nitrile, yielding ethyl [(2-cyano-1-benzofuran-3-yl)amino](oxo)acetate (CAS 950301-36-7) in 74% isolated yield [1]. This transformation is notable because the alternative reactivity—cyclization to the benzofuro[3,2-d]pyrimidine—is completely suppressed under these conditions, demonstrating chemoselective control [1].

Dehydration Yield
Head-to-head
74% isolated yield
Supports chemoselective divergent synthesis control
POCl₃/dioxane, 70 °C, 4–5 h; competing cyclization suppressed
Functional Group Interconversion Nitrile Chemistry Late-Stage Diversification

Physicochemical Differentiation: Higher Hydrogen-Bonding Capacity and Lower Lipophilicity Versus Simpler Benzofuran Oxoacetates

The target compound (C₁₃H₁₂N₂O₅, MW 276.24) possesses 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), with a computed LogP of 1.9 [1]. In comparison, the simpler analog ethyl 2-(benzofuran-3-yl)-2-oxoacetate (CAS 143883-38-9, C₁₂H₁₀O₄, MW 218.20) contains zero HBD and only 4 HBA, with a higher predicted LogP [2]. The 2-cyano analog (CAS 950301-36-7, C₁₃H₁₀N₂O₄, MW 258.23) has only 1 HBD and 5 HBA, with a higher computed LogP of 2.8 [3]. These differences in hydrogen-bonding capacity and lipophilicity directly impact solubility, permeability, and target engagement profiles in biological screening cascades.

Physicochemical Profile
Reported
LogP 1.9 / HBD 2 / HBA 5
Reported lower lipophilicity and higher HBD vs analogs
2-Cyano analog: LogP 2.8 / HBD 1; des-carbamoyl: HBD 0
Physicochemical Profiling Drug-Likeness LogP

Downstream Biological Relevance: Benzofuro[3,2-d]pyrimidine Derivatives as Antifungal PKC Inhibitors and Kinase Modulators

The benzofuro[3,2-d]pyrimidine scaffold accessible exclusively via CAS 898372-83-3 has demonstrated validated biological activity. Derivatives inspired by the natural product (–)-cercosporamide have been synthesized and evaluated as Candida albicans Pkc1 inhibitors capable of restoring fluconazole susceptibility [1]. Cercosporamide itself showed MIC values of 15.6 μg/mL against C. tropicalis in vitro [1]. Additionally, the benzofuro[3,2-d]pyrimidine chemotype is claimed in patents as inhibitors of PIM, CDC7, and CK2 kinases, indicating broad therapeutic applicability [2]. While the target compound itself is an intermediate and not directly assayed, its exclusive role as the gateway to this validated pharmacophore provides strong inferential evidence for its procurement value.

Biological Context
Class-level
Benzofuro[3,2-d]pyrimidine scaffold
Reported kinase and antifungal activity for derived chemotype
Class-level inference; data to verify for specific derivatives
Antifungal Drug Discovery Protein Kinase C Inhibition Antimicrobial Resistance

Optimal Application Scenarios for Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate in Scientific and Industrial Research


Divergent Synthesis of Benzofuro[3,2-d]pyrimidine-Focused Compound Libraries for Kinase Drug Discovery

The compound serves as the optimal starting material for building medium-to-large benzofuro[3,2-d]pyrimidine libraries via its two complementary cyclization pathways (Method A: 66% yield with EtONa; Method B: 60% yield with TMSCl/Et₃N, as established in Alyabiev et al. 2008 [1]). The resulting ethyl 4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-2-carboxylate can be further diversified through 4-chloro displacement (93% yield) with primary and secondary amines (75–94% yield for 10a–c), followed by ester hydrolysis and CDI-mediated amide coupling to access a matrix of 4-amino-substituted benzofuro[3,2-d]pyrimidine-2-carboxamides [1]. This synthetic tractability directly enables structure-activity relationship (SAR) exploration for kinase targets such as PIM, CDC7, and CK2, for which benzofuropyrimidinones are claimed as inhibitors [2].

Antifungal Resistance-Modifier Discovery: Synthesis of Cercosporamide-Inspired PKC Inhibitors

Programs targeting azole-resistant Candida infections can utilize CAS 898372-83-3 as the entry point to synthesize benzofuro[3,2-d]pyrimidine analogs of the natural product (–)-cercosporamide, a known CaPkc1 inhibitor with demonstrated in vitro antifungal activity (MIC 15.6 μg/mL against C. tropicalis) [3]. The intermediate's ability to undergo both cyclization (to the pyrimidine scaffold) and selective dehydration (to the 2-cyano analog in 74% yield [1]) provides orthogonal diversification handles, enabling systematic exploration of both the pyrimidine ring substituents and the C2 functional group space for antifungal potency and selectivity optimization.

Physicochemical Property-Driven Fragment and Lead Optimization Programs

With a computed LogP of 1.9 and 2 hydrogen bond donors [4], this intermediate and its downstream cyclization products occupy a favorable region of oral drug-like chemical space compared to more lipophilic benzofuran analogs (e.g., the 2-cyano analog with LogP 2.8 and only 1 HBD [5]). Medicinal chemistry teams prioritizing aqueous solubility and reduced hERG/promiscuity risk can select this compound as the preferred benzofuran oxoacetate building block, using its balanced polarity profile to maintain lead-likeness during scaffold hopping or fragment growth campaigns.

Process Chemistry Route Scouting for Scalable Heterocyclic Manufacture

The availability of two mechanistically distinct cyclization conditions (EtONa/EtOH in tert-butanol: 79% yield at 5 °C; or TMSCl/Et₃N in DCE: 60% yield at reflux [1]) provides process chemists with orthogonal options for optimizing the key cyclization step. The high-yield synthesis of the intermediate itself (87%, single step from 3-aminobenzofuran-2-carboxamide [1]) and its well-characterized solid-state properties (mp 210–212 °C [4]) support scalable batch processing. These features make it suitable for kilo-lab or pilot-plant campaigns where route robustness, intermediate crystallinity, and yield reproducibility are critical decision parameters.

Application
Selection Property
Validation Focus
Benzofuro[3,2-d]pyrimidine library synthesis
Dual cyclization pathway capability
Cyclization yield and substrate scope verification
Antifungal PKC pathway inhibitor research
C2 functional group diversification handles
PKC pathway-response and susceptibility assay validation
Lead-likeness optimization programs
Reported moderate lipophilicity and HBD profile
Aqueous solubility and permeability profiling
Process chemistry route scouting
Orthogonal cyclization method options
Route robustness and intermediate crystallinity review
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